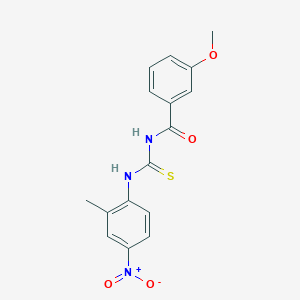![molecular formula C22H27ClFN3O B3946823 N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride](/img/structure/B3946823.png)
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride typically involves multiple steps:
Formation of the Indane Derivative: The starting material, 2,3-dihydro-1H-indene, undergoes functionalization to introduce the desired substituents.
Piperazine Derivative Synthesis: The piperazine ring is synthesized separately, often starting from commercially available piperazine.
Coupling Reaction: The indane and piperazine derivatives are coupled using a suitable linker, such as a propanamide group.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indane or piperazine rings.
Reduction: Reduction reactions could be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors in the central nervous system. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The indane moiety might contribute to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-chlorophenyl)piperazin-1-yl]propanamide
- N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-methylphenyl)piperazin-1-yl]propanamide
Uniqueness
The presence of the fluorophenyl group in N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride may confer unique properties, such as increased lipophilicity or altered receptor binding profiles, compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O.ClH/c23-20-6-1-2-7-21(20)26-14-12-25(13-15-26)11-10-22(27)24-19-9-8-17-4-3-5-18(17)16-19;/h1-2,6-9,16H,3-5,10-15H2,(H,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFFHWWDZOGISN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCN(CC3)C4=CC=CC=C4F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(2,4-difluorobenzyl)-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B3946741.png)
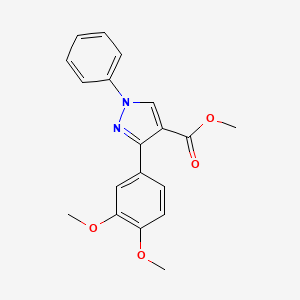
![1-Butan-2-yl-4-[(4-fluorophenyl)methyl]piperazine;oxalic acid](/img/structure/B3946752.png)
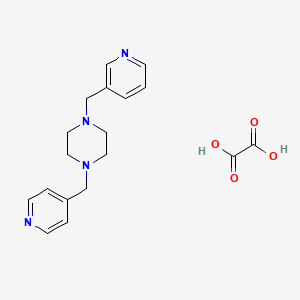
![2-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3946760.png)
![5-METHYL-2-(4-NITROPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B3946763.png)
![6-[(4-Bromophenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid](/img/structure/B3946764.png)
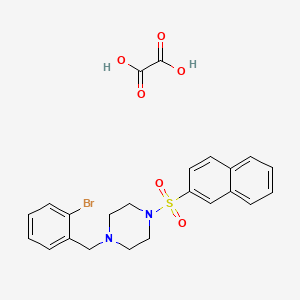
![1-[(2-Fluorophenyl)methyl]-4-(3-phenylpropyl)piperazine;oxalic acid](/img/structure/B3946772.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B3946779.png)
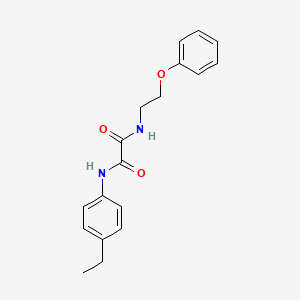
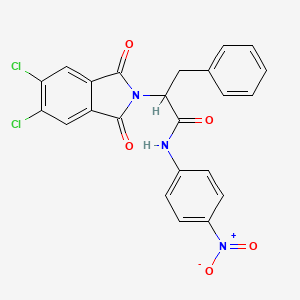
![3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide;hydrochloride](/img/structure/B3946806.png)
